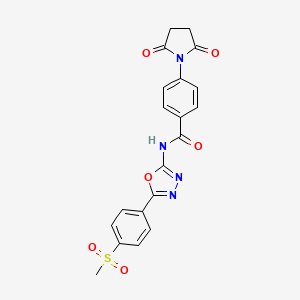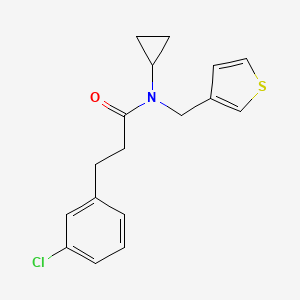![molecular formula C19H14ClN3O2S2 B2529816 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 886965-06-6](/img/structure/B2529816.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide" is a structurally complex molecule that is likely to have interesting chemical and biological properties. While the provided papers do not directly discuss this compound, they do provide insights into related thiophene derivatives and their synthesis, crystal structures, and biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves multi-step reactions starting from simpler thiophene compounds. For example, the synthesis of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the acetylation of an amino group on a tetrahydrobenzo[b]thiophene derivative . Similarly, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile using different organic reagents . These methods could potentially be adapted for the synthesis of the compound of interest by incorporating the appropriate chloro, methoxy, and pyridinylmethyl substituents at the relevant positions on the thiophene ring.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation. For instance, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific cell parameters, and the structure exhibited both intra and intermolecular hydrogen bonds . The conformation of the six-membered ring in these compounds can vary, with some showing disorder over two sets of atomic sites . These findings suggest that the compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide" may also exhibit a complex crystal structure with potential for conformational disorder.
Chemical Reactions Analysis
The reactivity of thiophene derivatives can be influenced by the substituents attached to the thiophene core. The papers provided do not detail specific chemical reactions for the compound , but they do report on the reactivity of related compounds. For example, the synthesis of various thiophene derivatives involves reactions with different organic reagents, which could include nucleophilic substitutions, electrophilic aromatic substitutions, or condensation reactions . These reactions are likely to be relevant for the synthesis and further chemical manipulation of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of various functional groups, such as amides, chloro, methoxy, and pyridinylmethyl groups, can significantly affect these properties. The papers provided do not directly discuss the physical and chemical properties of the compound "N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide," but they do report on the biological activities of related compounds, indicating that they have high activity as antiarrhythmic, serotonin antagonist, and antianxiety agents . These activities suggest that the compound of interest may also have significant biological properties that could be explored further.
Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
The compound has been used in the synthesis of Co(II) complexes with potential fluorescence properties. Gomathi Vellaiswamy and S. Ramaswamy (2017) synthesized Co(II) complexes that were evaluated for their fluorescence quenching with alizarin dye, indicating potential applications in fluorescence-based assays and sensors. The study also explored the complexes' anticancer activity against human breast cancer cell lines, highlighting the compound's role in developing new therapeutic agents Gomathi Vellaiswamy & S. Ramaswamy, 2017.
Antimicrobial and Anticancer Activity
The chemical framework of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide serves as a foundation for synthesizing compounds with significant antimicrobial and anticancer activities. Research by A. Atta and E. Abdel‐Latif (2021) led to the development of 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which showed promising inhibitory activity against several cancer cell lines. This study emphasizes the compound's utility in creating new anticancer agents A. Atta & E. Abdel‐Latif, 2021.
Corrosion Inhibition
The compound also finds application in the field of corrosion science. Turuvekere K. Chaitra et al. (2016) synthesized thiazole-based pyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research provides insights into the compound's role in developing materials with enhanced corrosion resistance, which is crucial for extending the lifespan of metal structures in corrosive conditions Turuvekere K. Chaitra et al., 2016.
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-25-14-7-6-13(20)17-16(14)22-19(27-17)23(11-12-4-2-8-21-10-12)18(24)15-5-3-9-26-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRURVLQIXQKENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

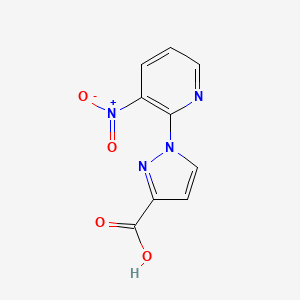
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
![(3S)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2529744.png)
![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)
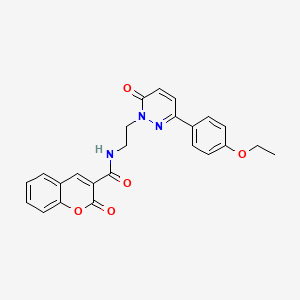
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
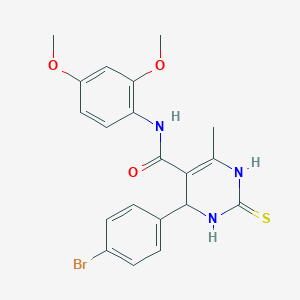
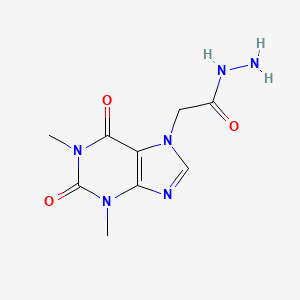
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2529753.png)
